2-Pyridinesulfenyl chloride, 5-nitro-

Description

Significance and Research Context of 2-Pyridinesulfenyl Chloride, 5-nitro-

2-Pyridinesulfenyl chloride, 5-nitro-, often referred to in its derivative form as the 5-nitro-2-pyridinesulfenyl (5-Npys) group, is a chemical reagent of considerable importance in the field of bioorganic and peptide chemistry. Its primary significance lies in its function as a protecting group, particularly for the thiol and selenol side chains of cysteine (Cys) and selenocysteine (B57510) (Sec) residues, respectively, during complex peptide synthesis. nih.govnih.gov

The use of this reagent addresses a fundamental challenge in peptide chemistry: the selective formation of disulfide and selenosulfide bonds, which are crucial for the structural integrity and biological function of many proteins and peptides. The 5-Npys group serves to temporarily mask the reactivity of the thiol or selenol functional groups. nih.gov This protection is achieved by reacting the parent sulfenyl chloride with the amino acid, resulting in a mixed disulfide or selenosulfide. nih.gov This intermediate is stable under the conditions of solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. nih.gov

A key application of this chemistry is in native chemical ligation (NCL), a powerful technique for constructing large proteins from smaller, unprotected peptide fragments. In NCL strategies involving three or more peptide segments, protecting the N-terminal cysteine is necessary to prevent undesirable cyclization or polymerization. The 5-Npys group is suitable for this role. nih.gov

Research has focused on developing mild and efficient methods for the removal (deprotection) of the 5-Npys group to liberate the reactive thiol or selenol at the desired stage of the synthesis. One notable advancement is the use of ascorbate (B8700270) (the salt of ascorbic acid) for deprotection, a process termed ascorbolysis. nih.gov This method is particularly gentle and effective for removing the 5-Npys group from selenocysteine. nih.gov While the deprotection from cysteine is less efficient, it can be achieved with higher concentrations of ascorbate and adjusted reaction conditions. nih.gov This gentle deprotection strategy contrasts with earlier methods that required an excess of thiol reagents, which could complicate subsequent purification and reaction steps. nih.gov

The research context for 2-Pyridinesulfenyl chloride, 5-nitro- is therefore centered on its role in facilitating the synthesis of complex biomolecules. Its application allows for precise control over the formation of critical linkages within peptides and proteins, enabling the synthesis of molecules with intricate structures and important biological functions. nih.gov

Table 1: Applications of the 5-Nitro-2-pyridinesulfenyl (5-Npys) Group

| Application | Description | Key Amino Acids | Reference |

|---|---|---|---|

| Protecting Group | Temporarily masks the reactivity of thiol and selenol groups during peptide synthesis. | Cysteine (Cys), Selenocysteine (Sec) | nih.gov |

| Native Chemical Ligation | Protects N-terminal Cys/Sec in multi-fragment ligations to prevent side reactions. | Cysteine (Cys), Selenocysteine (Sec) | nih.gov |

| Directed Disulfide/Selenosulfide Formation | Facilitates the controlled formation of mixed disulfide or selenosulfide bonds. | Cysteine (Cys), Selenocysteine (Sec) | nih.gov |

| In Situ Reactions | Gentle deprotection allows for subsequent reactions with alkylating agents without intermediate purification. | Cysteine (Cys), Selenocysteine (Sec) | nih.gov |

Historical Development of Pyridinesulfenyl Halides as Synthetic Reagents

The development of pyridinesulfenyl halides as a class of synthetic reagents is intrinsically linked to the evolution of peptide chemistry and the increasing need for sophisticated chemical tools for protein modification. While the specific history of the 5-nitro isomer is embedded within this broader context, the emergence of stable heterocyclic sulfenyl halides marked a significant step forward for chemists.

Among the first stable and isolable heterocyclic sulfenyl halides was 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.govresearchgate.net Its discovery and subsequent application demonstrated the utility of the pyridinesulfenyl moiety as a versatile reagent in organic synthesis. The introduction of the nitro group onto the pyridine (B92270) ring is crucial for the reagent's stability and reactivity. abertay.ac.uk The electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfur atom, making it reactive toward nucleophiles like thiols, amines, and alcohols, while also stabilizing the resulting protected compound. nih.govontosight.ai

Following the establishment of reagents like 3-nitro-2-pyridinesulfenyl chloride, the Npys group became widely used as a protecting group. nih.govresearchgate.net Its success spurred the exploration of other substituted pyridinesulfenyl halides to fine-tune reactivity, stability, and cleavage conditions for specific applications. The development of the 5-nitro isomer, which forms the basis of the 5-Npys protecting group, can be seen as part of this progression, offering a different reactivity profile and deprotection characteristics that are particularly advantageous for certain applications, such as the selective deprotection of selenocysteine residues. nih.govnih.gov

The historical trajectory of these reagents highlights a central theme in synthetic organic chemistry: the rational design of molecules to solve specific synthetic challenges. The need for orthogonal protecting groups—groups that can be removed under distinct conditions without affecting other protecting groups in the molecule—was a major driver in this field. Pyridinesulfenyl halides, including the 5-nitro derivative, became valuable tools in the synthetic chemist's arsenal, enabling the construction of increasingly complex and biologically relevant molecules. wikipedia.org

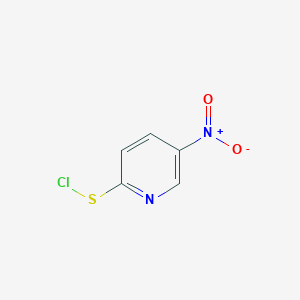

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3ClN2O2S |

|---|---|

Molecular Weight |

190.61 g/mol |

IUPAC Name |

(5-nitropyridin-2-yl) thiohypochlorite |

InChI |

InChI=1S/C5H3ClN2O2S/c6-11-5-2-1-4(3-7-5)8(9)10/h1-3H |

InChI Key |

FUOFMUPIWBCBMB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])SCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Pyridinesulfenyl Chloride, 5 Nitro

Electrophilic Nature of the Sulfenyl Chloride Moiety in 2-Pyridinesulfenyl Chloride, 5-nitro-

The sulfenyl chloride functional group (R-S-Cl) is characterized by a polarized sulfur-chlorine bond, which imparts a significant electrophilic character to the sulfur atom. wikipedia.org These compounds are widely regarded as effective sources of the sulfenyl cation (RS⁺) and are utilized in reactions that form new sulfur-nitrogen and sulfur-oxygen bonds. wikipedia.org

The electrophilicity of 2-Pyridinesulfenyl chloride, 5-nitro- is demonstrated in its reactions with various nucleophiles, most notably its addition across carbon-carbon double bonds. wikipedia.orglibretexts.org In these electrophilic addition reactions, the initial step involves the attack of the alkene's π-electrons on the electrophilic sulfur atom. libretexts.org This forms a carbocationic intermediate which is subsequently trapped by the chloride anion. libretexts.org The sulfenyl chloride group also functions as an efficient leaving group, which promotes a range of substitution and addition reactions. ontosight.ai The inherent reactivity of the sulfenyl chloride moiety makes it a valuable tool in synthetic organic chemistry. wikipedia.org

Nucleophilic Attack Profiles and Reaction Pathways

Given the electrophilic nature of the sulfur atom, 2-Pyridinesulfenyl chloride, 5-nitro- readily reacts with a variety of nucleophiles. The reaction pathways typically involve a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion. This process generally follows a bimolecular nucleophilic substitution (SN2) mechanism. ucl.ac.ukresearchgate.net

Key reaction profiles include:

Reaction with Thiols: This is one of the most significant reactions, leading to the formation of an unsymmetrical disulfide. This reaction is fundamental to the use of the 5-nitro-2-pyridinesulfenyl (Npys) group in peptide chemistry and bioconjugation. ontosight.ainih.gov

Reaction with Amines: Primary and secondary amines attack the sulfenyl chloride to yield the corresponding sulfenamides. wikipedia.org

Reaction with Alcohols and Water: Alcohols and water react to form sulfenyl esters and sulfenic acids, respectively. wikipedia.orgnih.gov

The general reaction scheme can be summarized as follows, where Nu: represents a generic nucleophile:

5-NO₂-Py-S-Cl + Nu: → 5-NO₂-Py-S-Nu + Cl⁻

The table below provides an overview of the reaction profiles with common nucleophiles.

| Nucleophile (Nu-H) | Product Type |

| Thiol (R'-SH) | Disulfide (5-NO₂-Py-S-S-R') |

| Amine (R'₂NH) | Sulfenamide (5-NO₂-Py-S-NR'₂) |

| Alcohol (R'-OH) | Sulfenate Ester (5-NO₂-Py-S-OR') |

| Water (H₂O) | Sulfenic Acid (5-NO₂-Py-S-OH) |

Thiol-Disulfide Exchange Mechanisms Facilitated by 2-Pyridinesulfenyl Chloride, 5-nitro- Derivatives

Derivatives of 2-Pyridinesulfenyl chloride, 5-nitro-, particularly the mixed disulfides formed from its reaction with cysteine residues (Cys(Npys)), are pivotal in directing the formation of specific disulfide bonds in peptide and protein synthesis. nih.govresearchgate.netnih.gov The 5-nitro-2-pyridinesulfenyl (Npys) group serves dual roles: it acts as a stable protecting group for the thiol side chain and as an activating group that facilitates selective thiol-disulfide exchange. nih.govnih.gov

The mechanism of this exchange is a classic SN2 reaction. researchgate.netresearchgate.net The process is initiated by a deprotonated thiol (thiolate), which acts as the nucleophile. The thiolate anion attacks one of the sulfur atoms of the activated Npys-disulfide bond. researchgate.net This proceeds through a linear, trisulfide-like transition state, resulting in the formation of a new disulfide bond and the release of 5-nitro-2-thiopyridone. researchgate.netnih.gov

The reactivity of these pyridyl disulfide derivatives is notably enhanced under acidic conditions. nih.gov Protonation of the pyridine (B92270) nitrogen atom further polarizes the disulfide bond, increasing the electrophilicity of the sulfur atoms and making the bond more susceptible to nucleophilic attack by an incoming thiol. nih.gov This feature allows for the regioselective formation of intramolecular or intermolecular disulfide bonds under mild conditions, a crucial step in the synthesis of complex peptides. nih.govwikipedia.org

Role of the 5-Nitro Substituent in Modulating Reactivity and Selectivity

The 5-nitro group plays a crucial role in defining the chemical properties of 2-Pyridinesulfenyl chloride, 5-nitro-. As a potent electron-withdrawing group, it significantly influences the reactivity of the sulfenyl chloride moiety through both inductive and resonance effects. ontosight.ailibretexts.org

The primary effects of the 5-nitro substituent are:

Enhanced Electrophilicity: The nitro group withdraws electron density from the pyridine ring and, consequently, from the sulfur atom. This increases the partial positive charge on the sulfur, making it a stronger electrophile and more susceptible to attack by nucleophiles. ontosight.ai This leads to faster reaction rates compared to unsubstituted or electron-donating substituted analogues.

Stabilization of the Leaving Group: In thiol-disulfide exchange reactions involving a Cys(Npys) derivative, the departing group is 5-nitro-2-thiopyridone. The electron-withdrawing nitro group helps to stabilize the negative charge on the resulting thiolate anion, making it a better leaving group and driving the reaction forward.

Activation of the Disulfide Bond: As mentioned, the nitro group makes the corresponding pyridyl disulfide more reactive. This electronic destabilization of the disulfide bond, combined with the stabilization of the leaving group, lowers the activation energy for the thiol-disulfide exchange reaction. nih.gov

The position of the nitro group is critical; a substituent at the para-position (position 5 relative to the sulfur) allows for effective resonance delocalization of electron density, which is key to its powerful activating effect. scholaris.cacdnsciencepub.com

Comparative Reactivity Analysis with Analogous Sulfenyl Chlorides

The reactivity of 2-Pyridinesulfenyl chloride, 5-nitro- can be understood by comparing it with other sulfenyl chlorides. The stability and reactivity of sulfenyl halides are generally enhanced by the presence of electronegative substituents. wikipedia.org

A qualitative comparison of reactivity is presented in the table below:

| Sulfenyl Chloride | Key Structural Feature | Expected Relative Reactivity towards Nucleophiles | Rationale |

| 2-Pyridinesulfenyl chloride, 5-nitro- | Pyridine ring with a strong electron-withdrawing group (EWG) | Very High | The 5-nitro group strongly activates the sulfur atom, making it highly electrophilic. ontosight.ai |

| 2-Pyridinesulfenyl chloride | Pyridine ring | High | The pyridine nitrogen itself is electron-withdrawing, enhancing reactivity over benzenoid systems. researchgate.net |

| 4-Chlorobenzenesulfenyl chloride | Benzene (B151609) ring with a weak EWG | Moderate | The chloro group provides some activation through its inductive effect. acs.org |

| Benzenesulfenyl chloride | Unsubstituted benzene ring | Moderate | Serves as a baseline for aromatic sulfenyl chlorides. |

| Methanesulfenyl chloride | Alkyl group | Low | The methyl group is electron-donating, which reduces the electrophilicity of the sulfur atom. |

The presence of the pyridine ring itself increases the electrophilicity of the sulfur compared to a benzenesulfenyl chloride due to the inherent electron-withdrawing nature of the ring nitrogen. The addition of the 5-nitro group provides a further, substantial increase in reactivity, making 2-Pyridinesulfenyl chloride, 5-nitro- a highly potent sulfenylating agent, particularly effective in applications requiring rapid and selective disulfide bond formation. nih.govresearchgate.net

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Analysis of Reaction Intermediates and Products Involving 2-Pyridinesulfenyl Chloride, 5-nitro-

Spectroscopic methods are fundamental in monitoring the progress of reactions involving 2-Pyridinesulfenyl chloride, 5-nitro-. This compound is frequently used to introduce the 5-nitro-2-pyridinesulfenyl (5-Npys) protecting group onto thiol and selenol groups in peptides and other molecules. nih.gov Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to follow the reaction, as the chromophoric nature of the 5-nitropyridyl group allows for the detection of its incorporation and subsequent cleavage.

For instance, the removal of the 5-Npys group from cysteine (Cys) or selenocysteine (B57510) (Sec) residues can be monitored by observing changes in the UV-Vis spectrum. The release of the 5-nitro-2-thiopyridone derivative during deprotection results in a measurable change in absorbance at a specific wavelength, providing a real-time assay for the reaction kinetics. This allows researchers to assess the efficiency of different deprotection reagents and conditions. nih.gov

Chromatographic Techniques for Separation and Characterization of 2-Pyridinesulfenyl Chloride, 5-nitro- Derivatives

Chromatography is essential for the separation and purification of derivatives of 2-Pyridinesulfenyl chloride, 5-nitro-. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a powerful tool for analyzing reaction mixtures and isolating the desired products. nih.govresearchgate.net

In peptide chemistry, where the 5-Npys group is often used, RP-HPLC is routinely employed to separate the target peptide from unreacted starting materials, byproducts, and cleavage reagents. nih.gov The hydrophobicity of the 5-Npys group can be exploited to achieve selective separation of modified peptides. nih.gov The progress of a reaction, such as the deprotection of a 5-Npys-cysteine-containing peptide, can be effectively monitored by analyzing aliquots of the reaction mixture by HPLC at different time points. nih.gov The appearance of a new peak corresponding to the deprotected peptide and the decrease in the peak area of the starting material provide a clear indication of the reaction's progress and completion. nih.govresearchgate.net

Below is a table summarizing typical HPLC conditions used in the analysis of 5-Npys protected peptides.

| Parameter | Condition | Purpose |

| Column | C18 Reverse-Phase | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous component of the gradient. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic component for elution. |

| Gradient | Increasing percentage of Mobile Phase B over time | To elute compounds with varying polarities. |

| Detection | UV detector at specific wavelengths (e.g., 214 nm for peptide backbone, ~336 nm for the Npys group) | To detect and quantify the separated components. |

Mass Spectrometric Approaches in Mechanistic Studies and Product Confirmation

Mass spectrometry (MS) is a critical technique for the unambiguous confirmation of products and for gaining insights into reaction mechanisms involving 2-Pyridinesulfenyl chloride, 5-nitro-. nih.gov Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common MS techniques used in this context. nih.gov

Following a reaction, such as the protection or deprotection of a peptide with the 5-Npys group, ESI-MS can be used to determine the exact molecular weight of the products. nih.govresearchgate.net This provides definitive confirmation that the desired modification has occurred. For example, the mass spectrum of a cysteine-containing peptide treated with 2-Pyridinesulfenyl chloride, 5-nitro- will show a mass increase corresponding to the addition of the 5-nitro-2-pyridinesulfenyl moiety. Conversely, the successful removal of the protecting group can be confirmed by the observation of the expected mass of the unprotected peptide. nih.govresearchgate.net

In mechanistic studies, MS can be used to identify reaction intermediates and byproducts. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural information about the molecule, helping to elucidate the sites of modification. nih.gov

The following table shows an example of mass spectrometric data for a model peptide before and after modification and deprotection.

| Peptide State | Expected Mass (Da) | Observed Mass (Da) | Technique |

| Unprotected Model Peptide | 1200.0 | 1200.5 | ESI-MS |

| 5-Npys Protected Peptide | 1354.1 (1200.0 + 154.1) | 1354.6 | ESI-MS |

| Deprotected Peptide | 1200.0 | 1200.4 | ESI-MS |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Functionalized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including those functionalized with the 5-nitro-2-pyridinesulfenyl group. ethernet.edu.etmdpi.comnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the precise connectivity and spatial arrangement of atoms within a molecule.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively. nih.gov The chemical shifts, coupling constants, and signal integrals in a ¹H NMR spectrum can be used to identify the different functional groups and their relative positions. mdpi.com For a compound modified with the 5-Npys group, characteristic signals corresponding to the protons of the nitropyridyl ring will be observed in the aromatic region of the ¹H NMR spectrum.

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish correlations between different nuclei. These experiments are crucial for assembling the complete molecular structure, especially for complex molecules. For instance, an HMBC experiment can show long-range correlations between the protons of the 5-Npys group and the carbon atoms of the molecule to which it is attached, confirming the site of modification.

The table below outlines key NMR experiments and the information they provide for structural elucidation.

| NMR Experiment | Information Provided |

| ¹H NMR | Provides information on the number and chemical environment of protons. |

| ¹³C NMR | Provides information on the number and chemical environment of carbon atoms. |

| COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). |

| HSQC | Shows correlations between protons and the carbon atoms to which they are directly attached. |

| HMBC | Shows correlations between protons and carbon atoms over longer ranges (typically 2-4 bonds). |

| NOESY/ROESY | Provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation. |

Computational and Theoretical Chemistry Insights into 2 Pyridinesulfenyl Chloride, 5 Nitro

Quantum Chemical Calculations of Electronic Structure and Reactivity6.2. Reaction Pathway Modeling and Transition State Analysis6.3. Prediction of Spectroscopic Properties and Experimental Validation

While computational chemistry is a powerful tool for understanding molecular properties, and studies exist for related compounds such as other nitro-substituted pyridines or sulfenyl chlorides, direct computational analyses of 2-Pyridinesulfenyl chloride, 5-nitro- were not found. The available literature primarily focuses on the synthesis and application of this compound, particularly as a protecting group in peptide chemistry.

Emerging Research Directions and Future Perspectives

Development of Novel 2-Pyridinesulfenyl Chloride, 5-nitro- Analogues with Enhanced Properties

The compound 2-Pyridinesulfenyl chloride, 5-nitro-, also known as 5-nitro-2-pyridinesulfenyl chloride (5-Npys-Cl), is an analogue of the more extensively studied 3-nitro-2-pyridinesulfenyl chloride (3-Npys-Cl). The 5-nitro isomer largely retains the properties of its counterpart, serving as a valuable protecting group for thiol functionalities, particularly in cysteine and selenocysteine (B57510) residues during peptide synthesis. rsc.org

Research has focused on the unique reactivity and deprotection characteristics of the 5-Npys group. A significant development is a gentle and highly effective method for its removal. nih.gov Specifically, the 5-Npys group can be cleaved from selenocysteine (Sec) using ascorbate (B8700270) at pH 4.5 and 25 °C. nih.gov This process, termed ascorbolysis, reduces the mixed selenosulfide to the desired selenol. nih.gov The deprotection from cysteine (Cys) is also possible with ascorbate but requires higher concentrations, a pH of 7, and elevated temperatures (37 °C) with longer reaction times. nih.gov

This differential reactivity opens the door for developing novel analogues with tailored properties. Future research is aimed at creating derivatives that could offer:

Enhanced Selectivity: Designing analogues that can be removed under even more specific and orthogonal conditions, allowing for more complex multi-step syntheses. rsc.org

Tuned Reactivity: Modifying the electronic properties of the pyridine (B92270) ring to either increase or decrease the rate of disulfide exchange, providing finer control over bond formation.

Improved Solubility: Introducing functional groups to the core structure to improve solubility in a wider range of solvents, including greener or aqueous systems.

The distinct conditions required for cleaving the 5-Npys group from selenocysteine versus cysteine highlight the potential for achieving orthogonal deprotection, a valuable strategy in complex peptide and protein synthesis. nih.govnih.gov

| Protected Residue | Deprotection Reagent | Conditions | Outcome |

|---|---|---|---|

| Selenocysteine-S-(5-Npys) | Ascorbate | pH 4.5, 25 °C | Efficient conversion to selenol |

| Cysteine-S-(5-Npys) | Ascorbate | pH 7.0, 37 °C (Higher concentration) | Less efficient conversion to thiol |

Integration into Automated Synthetic Platforms

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, and its automation has revolutionized the field. Automated microwave peptide synthesizers are capable of performing the repetitive cycles of deprotection, activation, and coupling required to build a peptide chain on a solid support. wikipedia.org

The chemistry of the 5-Npys group is well-suited for integration into these automated platforms. Its primary role is the protection of cysteine's thiol group and the subsequent activation for regioselective disulfide bond formation. rsc.orgwikipedia.org The process on an automated synthesizer would typically involve:

Incorporation: A cysteine residue, with its side chain protected by a group like trityl (Trt) or acetamidomethyl (Acm), is incorporated into the peptide sequence using standard automated protocols.

On-Resin Deprotection & Npys Introduction: The initial thiol protecting group is removed, and the resin-bound peptide is then treated with 2-Pyridinesulfenyl chloride, 5-nitro- to form the Cys(5-Npys) derivative.

Disulfide Formation: A second, free-thiol-containing peptide or molecule is introduced, which attacks the Cys(5-Npys) residue, displacing the 5-nitro-2-thiopyridone and forming the desired disulfide bond.

The liquid handling, programmable reaction steps, and controlled temperature capabilities of modern synthesizers can accommodate these steps, enabling the efficient and automated production of complex, disulfide-bridged peptides without manual intervention.

Expansion of Synthetic Applications Beyond Peptide Chemistry

While the primary application of pyridinesulfenyl chlorides has been in peptide chemistry for thiol protection and disulfide bond formation, their inherent reactivity with nucleophiles suggests a much broader potential. researchgate.netnih.gov The 5-Npys group, in particular, offers opportunities in the wider fields of bioconjugation and chemical biology.

Future applications are envisioned in:

Bioconjugation: The selective reaction of 5-Npys-Cl with thiol groups on proteins, antibodies, or other biomolecules can be used to attach probes, drugs, or imaging agents. The ability to deprotect the resulting disulfide under mild, ascorbate-mediated conditions could provide a novel release mechanism. nih.govnih.gov

Thiol-Reactive Probes: Development of 5-Npys-based reagents as probes for detecting and quantifying accessible thiols in biological systems. The release of 5-nitro-2-thiopyridone, which has a distinct chromophore, could be used for colorimetric assays.

Materials Science: Modification of thiol-functionalized polymers or surfaces using 5-Npys-Cl to create materials with tunable properties or to immobilize biomolecules.

In Situ Alkylation: The gentle ascorbolysis deprotection method avoids the use of excess thiol reagents, which would otherwise compete with desired reactants. This allows for subsequent in situ reactions with alkylating agents or other electrophiles immediately after deprotection, without the need for intermediate purification steps. nih.gov

The unique deprotection chemistry of the 5-Npys group makes it an attractive tool for applications requiring selective and gentle cleavage of a disulfide bond, expanding its utility far beyond traditional peptide synthesis. nih.gov

Green Chemistry Approaches for 2-Pyridinesulfenyl Chloride, 5-nitro- Synthesis and Utilization

The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical processes. Applying these principles to the lifecycle of 2-Pyridinesulfenyl chloride, 5-nitro- involves evaluating both its synthesis and its application.

Synthesis: Research into novel synthetic routes for pyridinesulfenyl chlorides focuses on improving efficiency and reducing reliance on harsh reagents. Future efforts will likely target the use of greener solvents, catalytic processes to replace stoichiometric reagents, and minimizing the generation of hazardous byproducts.

Utilization: Significant strides in green chemistry can be made in how the reagent is used.

Greener Solvents: Peptide synthesis has traditionally relied on solvents like dimethylformamide (DMF), which has significant health and environmental concerns. Research into performing peptide couplings and modifications in more benign solvents, or even in water using specialized surfactants, is an active area of investigation.

Atom Economy: The use of 5-Npys-Cl for activating a thiol for disulfide bond formation is highly atom-economical, as the primary byproduct, 5-nitro-2-thiopyridone, is a small, easily removed molecule.

Mild Deprotection: The discovery of ascorbate-mediated deprotection represents a significant advancement from a green chemistry perspective. nih.gov Ascorbic acid (Vitamin C) is an inexpensive, readily available, and non-toxic biological reductant. This method avoids the use of excess thiol reagents, which are often odorous and require removal, or other harsh deprotecting agents.

By focusing on sustainable synthetic pathways and adopting greener reaction conditions and reagents for its application, the environmental footprint associated with 2-Pyridinesulfenyl chloride, 5-nitro- can be substantially reduced.

Q & A

Basic Research Questions

Q. What are the recommended handling and storage protocols for 5-nitro-2-pyridinesulfenyl chloride to ensure stability?

- Methodological Answer :

- Handling : Use gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols or vapors. Avoid moisture to prevent hydrolysis .

- Storage : Store in a tightly sealed container under inert gas (e.g., nitrogen) in a cool, dry, and ventilated area. Incompatible with strong bases and oxidizing agents; keep away from heat sources .

Q. Which analytical techniques are most effective for characterizing 5-nitro-2-pyridinesulfenyl chloride and ensuring purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., pyridine ring protons and sulfenyl chloride group).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (190.61 g/mol) and detects impurities .

- Elemental Analysis : Quantifies C, H, N, S, and Cl to verify stoichiometry (C₅H₃ClN₂O₂S) .

Q. What personal protective equipment (PPE) is essential when handling 5-nitro-2-pyridinesulfenyl chloride?

- Methodological Answer :

- PPE : Nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. Use a respirator if ventilation is insufficient. Emergency showers and eyewash stations must be accessible .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 5-nitro-2-pyridinesulfenyl chloride in sulfenylation reactions?

- Methodological Answer :

- Temperature Control : Maintain reactions at 0–5°C to minimize decomposition.

- Reagent Ratios : Use a 1.2–1.5 molar excess of thionyl chloride (SOCl₂) to drive sulfenyl chloride formation .

- Catalysis : Add catalytic pyridine to neutralize HCl byproducts, improving reaction efficiency .

- Solvent Choice : Anhydrous dichloromethane or tetrahydrofuran (THF) prevents hydrolysis .

Q. What strategies are employed to control regioselectivity in nucleophilic substitution reactions involving 5-nitro-2-pyridinesulfenyl chloride?

- Methodological Answer :

- Directing Effects : The nitro group at position 5 directs electrophilic substitution to position 4 of the pyridine ring.

- Steric Effects : Bulky nucleophiles favor substitution at less hindered positions.

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring S-Cl bond cleavage .

Q. How does the presence of the nitro group influence the thermal stability and decomposition pathways of 5-nitro-2-pyridinesulfenyl chloride?

- Methodological Answer :

- Thermal Stability : The nitro group reduces thermal stability, with decomposition observed above 80°C.

- Decomposition Products : Releases toxic NOₓ gases and sulfur oxides (SOₓ). Stabilize with antioxidants like BHT (butylated hydroxytoluene) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported reactivity or stability data for 5-nitro-2-pyridinesulfenyl chloride?

- Methodological Answer :

- Cross-Validation : Compare data from multiple sources (e.g., NIST Chemistry WebBook , peer-reviewed syntheses ).

- Control Experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity).

- Analytical Reproducibility : Use orthogonal techniques (e.g., HPLC vs. NMR) to confirm purity and reactivity .

Synthetic Applications

Q. What solvent systems are recommended for the recrystallization of 5-nitro-2-pyridinesulfenyl chloride to achieve high purity?

- Methodological Answer :

- Solvent Pairs : Use a 1:3 mixture of ethyl acetate and hexane.

- Temperature Gradient : Dissolve at 50°C and cool to −20°C for crystal formation.

- Yield : Typically 70–85% with >98% purity .

Q. What is the role of the sulfenyl chloride group in facilitating C-S bond formation in synthetic applications?

- Methodological Answer :

- Electrophilicity : The S-Cl bond is highly electrophilic, enabling nucleophilic attack by thiols or amines.

- Applications : Forms disulfides (e.g., with thiophenols) or sulfenamides (e.g., with amines) for drug intermediates .

Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₂S | |

| Molecular Weight | 190.61 g/mol | |

| Storage Temperature | 2–8°C (under inert gas) | |

| Decomposition Temperature | >80°C | |

| Key Hazards | Releases NOₓ, SOₓ gases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.